Beryllium trifluoroacetylacetonate hydrate

Description

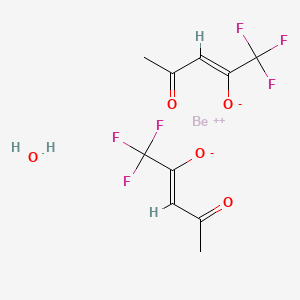

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELVGSUNNSSJSV-PWODJZQNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BeF6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Beryllium Trifluoroacetylacetonate Hydrate

Precursor Selection and Synthesis Routes for Trifluoroacetylacetone Ligand

The ligand, 1,1,1-trifluoro-2,4-pentanedione (B1197229) (trifluoroacetylacetone, TFAA or Htfac), is a β-diketone critical for the formation of the final beryllium complex. Its synthesis is typically achieved through a Claisen condensation reaction. wikipedia.org The most common method involves the condensation of an ester of trifluoroacetic acid with acetone. wikipedia.org

Key precursors and their roles in the synthesis of the trifluoroacetylacetone ligand are outlined below:

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| Ethyl trifluoroacetate (B77799) | CF₃CO₂C₂H₅ | Provides the trifluoromethyl acyl group. |

| Acetone | CH₃COCH₃ | Acts as the enolate source, providing the acetyl group. |

| Sodium ethoxide | NaOC₂H₅ | Serves as a strong base to deprotonate acetone, initiating the condensation. |

| Ethyl acetoacetate (B1235776) | CH₃COCH₂CO₂C₂H₅ | An alternative precursor to acetone. google.com |

| Trifluoroacetic anhydride (B1165640) | (CF₃CO)₂O | An alternative acylating agent. google.com |

The primary synthesis route is the base-catalyzed condensation of ethyl trifluoroacetate and acetone. wikipedia.org The reaction proceeds as follows: CF₃CO₂C₂H₅ + CH₃COCH₃ → CF₃C(O)CH₂C(O)CH₃ + C₂H₅OH wikipedia.org

Alternative routes have also been developed, such as the reaction between ethyl acetoacetate and trifluoroacetic anhydride in the presence of a catalyst like magnesia. google.com Proton NMR spectroscopy analysis reveals that the resulting 1,1,1-trifluoroacetylacetone compound exists predominantly in its enol form. wikipedia.org

Direct Synthesis Protocols for Beryllium Trifluoroacetylacetonate Hydrate (B1144303)

The formation of the beryllium complex involves the reaction of a soluble beryllium salt with the trifluoroacetylacetone ligand in a suitable solvent system, typically water or an alcohol-water mixture.

A common and direct method for synthesizing beryllium trifluoroacetylacetonate involves using beryllium sulfate (B86663) tetrahydrate as the beryllium source. Beryllium sulfate tetrahydrate is a white, crystalline solid that is soluble in water, making it a suitable precursor for aqueous reactions. noaa.gov, nih.gov

The reactants and their functions in this synthesis are detailed in the table below.

| Reactant | Chemical Formula | Role in Synthesis |

| Beryllium Sulfate Tetrahydrate | BeSO₄·4H₂O | Source of the central beryllium(II) ion. nih.gov |

| Trifluoroacetylacetone | CF₃C(O)CH₂C(O)CH₃ | The chelating ligand that coordinates to the beryllium ion. wikipedia.org |

| Base (e.g., Ammonia, NaOH) | NH₃, NaOH | Neutralizes the acid (H₂SO₄) formed during the reaction, driving the equilibrium towards product formation and facilitating precipitation. |

| Solvent (e.g., Water, Ethanol) | H₂O, C₂H₅OH | Medium for dissolving reactants and facilitating the reaction. |

The successful synthesis and precipitation of beryllium trifluoroacetylacetonate are highly dependent on pH control. The trifluoroacetylacetone ligand is a weak acid and must be deprotonated to act as an effective chelating agent. The reaction releases protons into the solution, which can establish an equilibrium that hinders the complete formation of the complex.

To ensure a high yield, a base is added to the reaction mixture. The base neutralizes the sulfuric acid generated, shifting the reaction equilibrium to favor the formation of the neutral beryllium(II) chelate. This neutralization also reduces the solubility of the complex in the aqueous medium, leading to its precipitation out of the solution. The careful, often dropwise, addition of the base allows for controlled precipitation, which can influence the size and quality of the initial crude product crystals.

Purification and Isolation Strategies for Crystalline Beryllium Trifluoroacetylacetonate Hydrate

After precipitation, the crude product requires purification to remove unreacted starting materials, by-products, and other impurities. The final step is the isolation of the pure, crystalline hydrated complex.

Sublimation is a powerful purification technique for volatile metal β-diketonate complexes. researchgate.net Beryllium acetylacetonate (B107027) and its fluorinated derivatives are often sufficiently volatile and thermally stable to be purified by vacuum sublimation.

This process involves heating the crude solid product under reduced pressure. The beryllium complex transitions directly from the solid to the gas phase, leaving behind non-volatile impurities such as inorganic salts. The gaseous complex is then allowed to deposit as pure crystals on a cold surface (a cold finger). This method is particularly effective for separating the desired complex from ionic by-products and unreacted beryllium salts.

Recrystallization is a standard and widely used method for purifying solid coordination compounds. researchgate.net This technique is based on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. The process typically involves:

Dissolving the crude beryllium trifluoroacetylacetonate in a minimum amount of a suitable hot solvent or solvent mixture.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which decreases the solubility of the complex and causes it to crystallize.

Isolating the pure crystals by filtration.

For a hydrated complex, the choice of solvent is critical. Crystallization from water or a solvent mixture containing water allows for the incorporation of water molecules into the crystal lattice, forming the stable hydrate. libretexts.org, libretexts.org This "water of crystallization" is an integral part of the crystal structure, often linked through hydrogen bonds. libretexts.org A comparison of the two main purification techniques is provided below.

| Purification Technique | Principle | Advantages | Considerations |

| Sublimation | Separation based on differences in volatility under vacuum. researchgate.net | Highly effective for removing non-volatile and ionic impurities. Yields very pure product. | Requires the compound to be thermally stable. Not suitable for non-volatile compounds. |

| Recrystallization | Separation based on differences in solubility in a solvent at varying temperatures. researchgate.net | Can remove impurities with similar volatility. Allows for the formation of the specific hydrated crystalline form. libretexts.org | Requires finding a suitable solvent system. Can be more time-consuming. |

Advanced Structural Elucidation of Beryllium Trifluoroacetylacetonate Hydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystallographic study for beryllium trifluoroacetylacetonate hydrate (B1144303) is not readily found, the following subsections detail the expected findings based on analyses of similar compounds.

Based on studies of related beryllium β-diketonates, beryllium trifluoroacetylacetonate hydrate is anticipated to crystallize in a system of relatively low symmetry, such as monoclinic or triclinic. For instance, beryllium acetylacetonate (B107027) has been reported to crystallize in the monoclinic space group P2₁/c. The introduction of bulky and electron-withdrawing trifluoromethyl groups, along with the presence of a water molecule, is likely to influence the crystal packing and could lead to a different, though likely still low-symmetry, space group.

Table 1: Comparison of Crystal System and Space Group for Beryllium β-Diketonates

| Compound | Crystal System | Space Group |

|---|---|---|

| Beryllium Acetylacetonate | Monoclinic | P2₁/c |

The Be-O bond lengths in this compound are expected to be influenced by the electron-withdrawing nature of the trifluoromethyl groups. In beryllium acetylacetonate, the average Be-O bond length is approximately 1.62 Å. The CF₃ groups in the trifluoroacetylacetonate ligand will draw electron density away from the oxygen atoms, which could potentially lead to a slight lengthening of the Be-O bonds.

The O-Be-O bond angles within the chelate rings (intra-ligand) will be constrained by the geometry of the six-membered ring and are expected to be in the range of 95-100°. The O-Be-O angles between the two separate ligands (inter-ligand) will be larger, approaching the ideal tetrahedral angle of 109.5°, but will likely deviate from this value due to steric interactions between the ligands and the influence of crystal packing forces.

Table 2: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value | Comparison with Be(acac)₂ |

|---|---|---|

| Be-O Bond Length | ~1.63 - 1.65 Å | Slightly longer than ~1.62 Å |

| Intra-ligand O-Be-O Angle | ~95 - 100° | Similar to Be(acac)₂ |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the bonding, structure, and functional groups present in a molecule.

A computational study on beryllium acetylacetonate has provided a detailed vibrational assignment which can serve as a basis for interpreting the spectra of its trifluoro-substituted counterpart nih.gov. The key vibrational modes are expected to be influenced by the substitution of methyl groups with trifluoromethyl groups.

The infrared (IR) spectrum of this compound would exhibit characteristic absorption bands. The strong electron-withdrawing effect of the CF₃ groups is expected to shift the C=O and C=C stretching vibrations to higher wavenumbers compared to beryllium acetylacetonate. The broad absorption band in the 3200-3500 cm⁻¹ region would confirm the presence of the water of hydration, corresponding to the O-H stretching vibrations. The C-F stretching vibrations will introduce strong absorption bands typically in the 1100-1300 cm⁻¹ region.

The nuclear magnetic resonance (NMR) spectra would also provide structural insights. The ¹H NMR spectrum would likely show a singlet for the methine proton (γ-CH) of the ligand. The ¹⁹F NMR spectrum would exhibit a singlet for the trifluoromethyl groups. The chemical shifts would be indicative of the electronic environment around these nuclei.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Region/Chemical Shift | Assignment | Expected Effect of CF₃ Groups |

|---|---|---|---|

| IR | ~3200-3500 cm⁻¹ (broad) | O-H stretch (water) | N/A |

| IR | ~1600-1650 cm⁻¹ | C=O stretching | Shift to higher frequency |

| IR | ~1500-1550 cm⁻¹ | C=C stretching | Shift to higher frequency |

| IR | ~1100-1300 cm⁻¹ | C-F stretching | New strong absorptions |

| ¹H NMR | ~6.0-6.5 ppm | γ-CH | Downfield shift |

Vibrational Spectroscopy (Infrared and Raman) for Metal-Ligand and Ligand Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides significant insights into the molecular structure of this compound. The analysis of vibrational modes can distinguish between vibrations associated with the trifluoroacetylacetonate (tfac) ligand and those involving the beryllium-oxygen (Be-O) metal-ligand bonds.

The IR and Raman spectra of analogous metal acetylacetonates (B15086760), such as beryllium acetylacetonate (Be(acac)₂), have been studied extensively and serve as a valuable reference. nih.gov For Be(tfac)₂ hydrate, the spectra are characterized by a strong coupling between various vibrational modes of the chelate ring. nih.gov

Ligand Vibrational Modes: The substitution of methyl protons with fluorine atoms in the tfac ligand introduces strong C-F stretching vibrations, which are typically observed in the 1350-1100 cm⁻¹ region of the IR spectrum. The C=O and C=C stretching vibrations of the chelate ring are prominent and usually appear in the 1650-1500 cm⁻¹ range. The presence of the coordinated water molecule in the hydrate form introduces characteristic vibrational modes. A broad absorption band in the 3500-3000 cm⁻¹ region of the IR spectrum corresponds to the O-H stretching vibrations of the water molecule, while the H-O-H bending vibration is typically observed around 1600 cm⁻¹. researchgate.netrsc.org

Metal-Ligand Vibrational Modes: The vibrations involving the beryllium atom are found at lower frequencies. Based on studies of Be(acac)₂, multiple bands can be attributed to modes with a significant contribution from Be-O stretching. nih.gov For beryllium acetylacetonate, bands observed around 1042, 826, 748, and 480 cm⁻¹ are identified as having major contributions from metal-oxygen stretching motions. nih.gov Similar Be-O vibrational modes are expected for this compound, reflecting the strength and geometry of the coordination sphere around the central beryllium ion. Theoretical calculations combined with experimental data confirm a strong coupling between these metal-oxygen modes and the chelate ring vibrations. nih.gov Raman spectroscopy is particularly useful for identifying the symmetric Be-O stretching modes. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (Hydrate) | 3500 - 3000 | Infrared |

| C=O / C=C Stretch | 1650 - 1500 | Infrared, Raman |

| H-O-H Bend (Hydrate) | ~1600 | Infrared |

| C-F Stretch | 1350 - 1100 | Infrared |

| Be-O Stretch | 1050 - 450 | Infrared, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁹Be, ¹H, ¹⁹F, ¹³C NMR) for Solution-State Structural Insights

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. By examining different nuclei (⁹Be, ¹H, ¹⁹F, ¹³C), a comprehensive picture of the complex's coordination environment and ligand structure can be obtained.

⁹Be NMR: Beryllium-9 is a quadrupolar nucleus (I = 3/2), which can lead to broad resonance signals. huji.ac.ilrsc.org However, for small, symmetric complexes, relatively sharp lines can be obtained. huji.ac.il The ⁹Be chemical shift is sensitive to the coordination number and the nature of the coordinating ligands. huji.ac.ilcdnsciencepub.com For a four-coordinate beryllium center, as expected in Be(tfac)₂ hydrate, the chemical shift typically appears in a distinct range. huji.ac.il Studies on the analogous Be(acac)₂ complex have provided detailed information on the ⁹Be nuclear quadrupole coupling constant and chemical shielding anisotropy in the solid state, which informs the interpretation of solution-state data. scite.ai

¹H NMR: The proton NMR spectrum provides information on the organic ligand. In Be(tfac)₂, the primary proton signal would arise from the methyl (CH₃) group. The chemical shift of these protons is influenced by the electronic environment of the chelate ring. buct.edu.cn

¹⁹F NMR: The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR a particularly informative technique. The ¹⁹F chemical shift for trifluoroacetyl groups typically falls within a range of -67 to -85 ppm (relative to CFCl₃). researchgate.net The exact chemical shift is sensitive to factors such as solvent polarity and the electronic structure of the complex. researchgate.netdovepress.com This signal can be used to confirm the integrity of the ligand and study its electronic environment upon coordination to the beryllium ion. nih.govrsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the trifluoroacetylacetonate ligand. Distinct resonances are expected for the carbonyl carbon, the central methine carbon, the methyl carbon, and the trifluoromethyl carbon. The chemical shift of the carbonyl carbon is particularly indicative of the coordination to the beryllium center.

| Nucleus | Expected Chemical Shift (δ) / ppm | Structural Information Provided |

|---|---|---|

| ⁹Be | Characteristic of 4-coordinate Be | Metal coordination environment |

| ¹H | ~2.0 - 2.5 | Methyl group of the ligand |

| ¹⁹F | -67 to -85 | Trifluoromethyl group, ligand integrity |

| ¹³C | Variable (Carbonyl, CF₃, CH₃, CH) | Carbon skeleton of the ligand |

Mass Spectrometric Approaches (e.g., Electrospray Ionization Mass Spectrometry) for Solution Speciation

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is highly effective for studying the speciation of beryllium complexes in solution. researchgate.net ESI-MS allows for the transfer of intact, charged complexes from solution to the gas phase, providing direct information about the species present. researchgate.netnih.gov

For this compound, ESI-MS in positive ion mode would be expected to detect the protonated molecular ion, [Be(tfac)₂ + H]⁺ or related solvated species. The technique is sensitive enough to identify various beryllium-containing species that may exist in equilibrium. researchgate.netphfscience.nz

Fragmentation analysis (MS/MS) can further elucidate the structure and stability of the complex. Common fragmentation pathways for metal acetylacetonate complexes include the loss of a neutral ligand or fragmentation within the ligand itself. nih.gov For Be(tfac)₂ hydrate, potential fragmentation could involve the loss of the water molecule, followed by the loss of a neutral trifluoroacetylacetonate radical, leading to the [Be(tfac)]⁺ fragment. The high resolution of modern mass spectrometers allows for the determination of the exact mass and isotopic distribution, confirming the elemental composition of the observed ions. nih.gov

| Observed Ion (m/z) | Interpretation |

|---|---|

| [Be(tfac)₂ + H]⁺ | Protonated parent complex (anhydrous) |

| [Be(tfac)₂ + Na]⁺ | Sodium adduct of the parent complex |

| [Be(tfac)]⁺ | Fragment ion after loss of one ligand |

Thermal Analysis of Hydration State and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, hydration state, and decomposition of this compound. labmanager.commt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrated complex, the TGA thermogram is expected to show an initial mass loss at a relatively low temperature (typically below 150°C), corresponding to the removal of the water molecule. researchgate.net The percentage of mass lost in this step can be used to confirm the degree of hydration. Following dehydration, a second, more significant mass loss at higher temperatures indicates the decomposition of the anhydrous Be(tfac)₂ complex. asianpubs.org The decomposition of metal β-diketonate complexes often proceeds via sublimation followed by gas-phase decomposition, ultimately yielding the corresponding metal oxide. asianpubs.orgresearchgate.net The final residual mass at the end of the TGA experiment should correspond to the mass of beryllium oxide (BeO), providing quantitative information about the compound's stoichiometry.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. mt.com The DSC thermogram for this compound would show an endothermic peak corresponding to the energy required for dehydration. researchgate.net This peak would coincide with the initial mass loss observed in the TGA. At higher temperatures, exothermic peaks may be observed, corresponding to the oxidative decomposition of the organic ligand. asianpubs.org The combination of TGA and DSC provides a comprehensive thermal profile, identifying the temperatures of dehydration and decomposition and the nature of the associated energy changes. mt.comamericanlaboratory.com

| Temperature Range (°C) | Event | Technique | Observation |

|---|---|---|---|

| ~50 - 150 | Dehydration | TGA | Mass loss corresponding to one H₂O molecule |

| ~50 - 150 | Dehydration | DSC | Endothermic peak |

| >200 | Decomposition | TGA | Major mass loss to form BeO |

| >200 | Decomposition | DSC | Exothermic peak(s) |

Coordination Chemistry and Reactivity Investigations

Nature of Metal-Ligand Bonding in Beryllium Trifluoroacetylacetonate Hydrate (B1144303)

The bonding between the beryllium cation (Be²⁺) and the trifluoroacetylacetonate ligand is a hybrid of covalent and electrostatic interactions, a characteristic feature of beryllium compounds. nih.gov The small size and high charge of the beryllium ion lead to significant polarization of the ligand's electron density, resulting in a bond with considerable covalent character. researchgate.netfrontiersin.org

The beryllium-oxygen (Be-O) bonds in beryllium trifluoroacetylacetonate are a result of both electrostatic attraction and covalent orbital overlap. The high positive charge of the Be²⁺ ion strongly attracts the negatively charged oxygen atoms of the deprotonated trifluoroacetylacetonate ligand. This electrostatic force is a primary driver of complex formation.

Simultaneously, the empty orbitals of the beryllium ion can accept electron density from the oxygen atoms of the ligand, forming coordinate covalent bonds. Theoretical and spectroscopic studies on similar beryllium β-diketonate complexes indicate a significant degree of electron sharing, highlighting the covalent nature of the Be-O interaction. nih.gov Research on the thermochemistry of beryllium β-diketonates, including beryllium trifluoroacetylacetonate, has allowed for the determination of gas-phase enthalpies of formation, from which Be-O bond energies can be derived, providing a quantitative measure of the bond strength. rsc.org For instance, the enthalpy of formation for crystalline bis(trifluoroacetylacetonato)beryllium, [Be(tfac)₂], has been determined to be -597.3 ± 2.0 kcal mol⁻¹. rsc.org This high stability is indicative of strong Be-O bonds. The strong electron-withdrawing effect of the Be²⁺ ion is a key feature in the stability of such complexes. buct.edu.cn

A summary of the enthalpy of formation for some crystalline beryllium β-diketonate complexes is provided in the table below.

| Crystalline Beryllium β-Diketonate Complex | Enthalpy of Formation (ΔHf°) (kcal mol⁻¹) |

| Bis(2,2,6,6-tetramethylheptane-3,5-dionato)beryllium [Be(dpm)₂] | -386.5 ± 2.0 |

| Bis(1,1,1-trifluoropentane-2,4-dionato)beryllium [Be(tfac)₂] | -597.3 ± 2.0 |

| Bis(tropolonato)beryllium [Be(trop)₂] | -208.56 ± 0.42 |

Data sourced from J. Chem. Soc., Dalton Trans., 1975, 2653-2656. rsc.org

The trifluoroacetylacetonate ligand is bidentate, meaning it binds to the beryllium ion through two of its oxygen atoms to form a stable six-membered chelate ring. wikipedia.orgmagritek.com This chelation significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect.

Solution-State Behavior and Hydrolytic Pathways

The behavior of beryllium trifluoroacetylacetonate hydrate in solution is complex and is largely governed by the solvent environment and the inherent tendency of the beryllium ion to undergo hydrolysis.

In non-polar organic solvents, beryllium trifluoroacetylacetonate is generally soluble and exists as a neutral, monomeric species. wikipedia.orgprochemonline.com The hydrophobic exterior of the complex, resulting from the organic ligand, facilitates its dissolution in such solvents. Studies on the solvent extraction of beryllium using trifluoroacetylacetone have demonstrated the partitioning of the complex from an aqueous phase into an organic phase, indicating its stability and preference for the non-polar environment. acs.org

In aqueous solutions, the speciation is more intricate. The coordinated water molecule(s) in the hydrate can exchange with solvent water molecules. Furthermore, the complex can undergo dissociation and hydrolysis, leading to a variety of species. The tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is a very stable entity in acidic aqueous solutions. researchgate.net

In aqueous environments, a key chemical process is the hydrolysis of the beryllium aqua-ion, [Be(H₂O)₄]²⁺. researchgate.netfrontiersin.org This ion is acidic and can donate protons to surrounding water molecules, initiating a series of hydrolysis reactions. The coordination of the trifluoroacetylacetonate ligand to the beryllium ion is in direct competition with this hydrolysis process.

The stability of the beryllium-trifluoroacetylacetonate chelate plays a crucial role in determining the extent to which the complex can resist hydrolysis. However, under certain conditions, particularly at higher pH values, hydrolysis can become significant, leading to the displacement of the trifluoroacetylacetonate ligand and the formation of hydroxo-bridged beryllium species.

The hydrolysis of the beryllium ion in aqueous solution readily leads to the formation of polynuclear hydroxo-bridged species. researchgate.net The most prominent of these is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺. researchgate.net While direct studies on the formation of mixed-ligand polynuclear species containing both hydroxo and trifluoroacetylacetonate ligands are limited, research on related systems provides valuable insights.

For instance, the controlled hydrolysis of β-diketiminatoberyllium complexes has been shown to yield monomeric hydroxo complexes. nih.gov Furthermore, studies on other metal ions, such as lanthanides, have demonstrated that β-diketonate ligands can be incorporated into polynuclear hydroxo clusters, acting as capping or bridging ligands. jcu.edu.auresearchgate.net It is plausible that under specific reaction conditions, similar polynuclear beryllium-hydroxo clusters stabilized by trifluoroacetylacetonate ligands could be formed. The characterization of such species would require advanced analytical techniques, including multinuclear NMR spectroscopy and single-crystal X-ray diffraction.

The table below lists some of the key species involved in the aqueous chemistry of beryllium.

| Species | Formula | Description |

| Tetra-aqua Beryllium(II) ion | [Be(H₂O)₄]²⁺ | The stable form of the beryllium ion in acidic aqueous solution. researchgate.net |

| Tris(hydroxo)triberyllium(II) ion | [Be₃(OH)₃(H₂O)₆]³⁺ | A common polynuclear hydroxo species formed during beryllium hydrolysis. researchgate.net |

| Bis(trifluoroacetylacetonato)beryllium(II) | [Be(tfac)₂] | The neutral complex formed between beryllium and trifluoroacetylacetonate. rsc.org |

of this compound

The coordination chemistry of this compound is a subject of significant interest due to the unique properties of the beryllium cation and the electronic effects of the trifluoroacetylacetonate ligand. The study of its reactivity, particularly ligand exchange dynamics, provides fundamental insights into the behavior of four-coordinate beryllium complexes.

Mechanistic Studies of Solvent Exchange Reactions at the Beryllium Center

Solvent exchange reactions at the small, highly charged beryllium(II) center are a cornerstone for understanding its ligand substitution mechanisms. For this compound, the central beryllium atom is coordinated to two bidentate trifluoroacetylacetonate ligands and typically a water molecule, leading to a tetracoordinate environment. The exchange of this coordinated water molecule with a bulk solvent molecule is a key process.

Theoretical studies, primarily using Density Functional Theory (DFT), on solvated beryllium cations have consistently indicated that ligand exchange proceeds via an associative interchange (Ia) mechanism . dntb.gov.uaresearchgate.net This pathway is characterized by the incoming solvent molecule associating with the complex in the transition state before the departure of the leaving solvent molecule. wikipedia.orglibretexts.org In this concerted process, a transient, higher-coordinate species is formed, although it may be too short-lived to be detected as a true intermediate. libretexts.org

For this compound, the exchange of the coordinated water molecule with a bulk water molecule would likely follow this Ia pathway. The reaction can be visualized as the approach of a water molecule from the solvent, leading to a five-coordinate transition state, followed by the departure of the original coordinated water molecule. The small size and high charge density of the Be(II) ion favor an associative mechanism as it can attract the incoming nucleophilic solvent molecule.

Kinetic and Thermodynamic Parameters of Ligand Substitution Processes

While specific kinetic and thermodynamic data for ligand substitution on this compound are not extensively documented in the literature, data from analogous systems, such as the aquated beryllium(II) ion, provide valuable insights into the expected parameters. The study of complex formation between beryllium(II) and various ligands often reveals rapid reaction rates. researchgate.net

The water exchange on the aquaberyllium(II) ion, [Be(H2O)4]2+, has been a subject of study and provides a baseline for understanding the kinetics of water exchange on tetracoordinate beryllium complexes. It is important to note that the values presented in the table below are for the [Be(H2O)4]2+ ion and serve as an illustrative example, as specific data for this compound is not available.

| Parameter | Value | Significance |

|---|---|---|

| Rate Constant (kex) | ~102 - 103 s-1 | Indicates a relatively fast water exchange compared to other divalent metal ions. researchgate.net |

| Activation Enthalpy (ΔH‡) | Relatively low | Suggests a low energy barrier for the formation of the transition state. |

| Activation Entropy (ΔS‡) | Negative | Consistent with an associative (Ia) mechanism, reflecting the ordering of the system as the incoming ligand associates with the complex in the transition state. researchgate.net |

| Activation Volume (ΔV‡) | Negative | Further supports an associative mechanism, indicating a decrease in volume due to the formation of a more compact transition state. |

The data for the aquated beryllium ion underscores the tendency for beryllium(II) to undergo ligand exchange via an associative pathway, characterized by a negative entropy and volume of activation. It is reasonable to infer that the ligand exchange dynamics of this compound would also be governed by these fundamental principles, with the trifluoroacetylacetonate spectator ligands modulating the precise values of the kinetic and thermodynamic parameters.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of metal complexes. The B3LYP hybrid functional, combined with various basis sets such as 6-31G* and 6-311G*, has been successfully used to optimize the geometry of similar compounds like beryllium acetylacetonate (B107027) nih.gov. For beryllium trifluoroacetylacetonate hydrate (B1144303), a similar approach would be employed. The geometry optimization process seeks the lowest energy conformation of the molecule, providing predictions of bond lengths, bond angles, and dihedral angles.

The introduction of trifluoromethyl (CF₃) groups in place of the methyl (CH₃) groups found in acetylacetonate is expected to significantly alter the geometry and electronic structure. The strong electron-withdrawing nature of the CF₃ groups influences the electron density distribution within the chelate ring, which in turn affects the beryllium-oxygen bond lengths.

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes nih.gov. For instance, studies on beryllium acetylacetonate have identified the key stretching motions between the metal and the oxygen atoms of the ligand nih.gov. Similar calculations for the trifluoroacetylacetonate derivative would reveal shifts in these frequencies due to the electronic effects of the fluorine atoms.

| Parameter | Beryllium Acetylacetonate (Be(acac)₂) [Model] | Beryllium Trifluoroacetylacetonate Hydrate [Expected] |

|---|---|---|

| Be-O (ligand) Bond Length (Å) | ~1.62 | Slightly longer due to inductive effect |

| Be-O (water) Bond Length (Å) | N/A | ~1.65 |

| O-Be-O Angle (within chelate ring) (°) | ~98 | Similar, with minor distortions |

| C-C Bond Length (in chelate ring) (Å) | ~1.40 | Minor changes in bond alternation |

| C-CF₃ Bond Length (Å) | N/A | ~1.52 |

The analysis of electronic charge distribution provides a quantitative picture of how electrons are shared between atoms in a molecule. This is particularly important for understanding the nature of the coordinate bonds between the beryllium ion and the oxygen atoms of the trifluoroacetylacetonate and water ligands. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density, identifying bond critical points and characterizing the nature of the chemical bonds (e.g., covalent vs. ionic) acs.orgnih.govresearcher.lifefigshare.com.

In this compound, the high electronegativity of the fluorine atoms is expected to draw electron density away from the chelate ring, making the oxygen atoms less basic. This, in turn, influences the strength and nature of the Be-O bonds. Molecular electrostatic potential (ESP) maps can visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding its reactivity plos.orgnih.gov.

Beyond the primary coordinate bonds, several other intramolecular interactions contribute to the stability and structure of the complex. These include van der Waals forces and potential hydrogen bonds involving the coordinated water molecule. The trifluoromethyl groups, while electron-withdrawing, can also participate in weak non-covalent interactions.

Computational studies can quantify the strength of these interactions. For example, the interaction between the beryllium center and the ligands is primarily electrostatic in nature mdpi.com. The presence of the water molecule allows for the possibility of intramolecular hydrogen bonding, either with the oxygen atoms of the trifluoroacetylacetonate ligand or with the fluorine atoms, which could further stabilize the hydrated structure. A recent study on various β-diketonate complexes highlighted the importance of intramolecular interactions in determining their structural and electronic features acs.orgnih.gov.

Theoretical Modeling of Coordination Environments and Hydration Shells

Theoretical modeling, particularly through molecular dynamics simulations, allows for the study of the dynamic behavior of molecules in solution. This is crucial for understanding how this compound interacts with its environment, especially in aqueous solutions.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique where the forces between atoms are calculated "on the fly" from electronic structure theory, typically DFT acs.org. This method provides a realistic simulation of the molecule's dynamics without the need for pre-parameterized force fields.

AIMD simulations of the aqueous beryllium ion (Be²⁺) have shown that it is typically four-fold coordinated, forming a stable tetra-aqua complex, [Be(H₂O)₄]²⁺, with a well-defined first hydration shell ibm.comwaikato.ac.nz. The average Be-O distance in this first shell is around 1.64-1.66 Å waikato.ac.nz. These simulations also reveal a distinct second hydration shell, indicating a high degree of structural ordering of water molecules around the small, highly charged beryllium ion waikato.ac.nz. For this compound, AIMD could be used to study the stability of the coordinated water molecule and its exchange dynamics with bulk water molecules, providing insights into the lability of the aqua ligand.

| Property | Value/Observation | Reference |

|---|---|---|

| First Shell Coordination Number | 4 | ibm.com |

| Average Be-O Distance (First Shell) | 1.64-1.66 Å | waikato.ac.nz |

| First Hydration Shell Geometry | Tetrahedral | waikato.ac.nz |

| Second Hydration Shell | Well-defined and organized | waikato.ac.nz |

Theoretical calculations can provide quantitative estimates of the energies associated with the binding of ligands to a metal center and the process of hydration. The binding energy between the beryllium ion and the trifluoroacetylacetonate and water ligands can be calculated as the difference in energy between the complex and its constituent parts.

Mechanistic Elucidation of Reactivity Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms of beryllium complexes at a molecular level. For beryllium trifluoroacetylacetonate, theoretical studies are crucial for understanding its reactivity, particularly the pathways for ligand exchange and substitution, which are fundamental to its chemical behavior.

Computational Studies of Ligand Exchange Reaction Mechanisms (e.g., Associative Interchange)

Ligand exchange reactions in coordination complexes can proceed through various mechanisms, primarily classified as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further divided into dissociative interchange (Id) and associative interchange (Ia), depending on the degree of bond formation with the incoming ligand in the transition state.

Computational studies on beryllium complexes, particularly in aqueous solutions, have provided significant insights into the preferred mechanistic pathways. For the hydrated beryllium ion, [Be(H2O)4]2+, Car-Parrinello molecular dynamics (CPMD) simulations have been employed to study the substitution of a water ligand by other anions. These simulations indicate that ligand-substitution reactions for aqueous beryllium complexes tend to follow an associative interchange (Ia) mechanism. nih.gov This pathway involves the attacking nucleophile approaching the central beryllium atom and forming a transition state with an increased coordination number before the leaving group departs. nih.gov The mechanism is characterized by a backside (SN2-like) attack of the incoming anion relative to the water ligand being replaced. nih.gov

While specific computational studies focusing exclusively on the ligand exchange of the trifluoroacetylacetonate ligand in this compound are not extensively documented, the principles observed for other beryllium complexes are considered applicable. The small ionic radius and high charge density of the Be2+ ion favor mechanisms where an incoming ligand can approach and interact with the metal center, forming a transient five-coordinate intermediate or transition state. Therefore, an associative interchange (Ia) mechanism is the most plausible pathway for ligand exchange reactions involving beryllium trifluoroacetylacetonate. This mechanism avoids the formation of a highly unstable, coordinatively unsaturated three-coordinate intermediate that would result from a purely dissociative pathway.

Prediction of Activation Barriers for Coordination and Substitution Processes

A key outcome of computational studies on reaction mechanisms is the prediction of activation barriers (activation energy, ΔE‡ or Gibbs free energy of activation, ΔG‡), which determine the kinetics of a reaction. These barriers represent the energy required to reach the transition state from the reactants.

For beryllium complexes, ab initio molecular dynamics simulations have been successful in calculating the activation barriers for ligand substitution. In the case of the aqueous [Be(H2O)4]2+ ion, the computed activation barriers for the replacement of a single water molecule by fluoride (F-) and sulfate (B86663) (SO42-) ions are in good qualitative agreement with experimental data. nih.gov These calculations provide concrete energetic values for the associative interchange pathway. nih.gov

| Reactant Complex | Incoming Ligand | Activation Barrier (kcal/mol) | Computational Method |

| [Be(H2O)4]2+ | F- | 10.9 | Constrained CPMD/BLYP |

| [Be(H2O)4]2+ | SO42- | 13.6 | Constrained CPMD/BLYP |

For this compound, the activation barrier for the exchange of a trifluoroacetylacetonate ligand would be influenced by several factors, including:

Although specific published values for the activation energy of ligand exchange in beryllium trifluoroacetylacetonate are scarce, Density Functional Theory (DFT) calculations could be employed to model the reaction coordinate, locate the transition state structure, and calculate the associated energy barrier.

Force Field Development for Molecular Simulations Involving Beryllium β-Diketonates

Molecular dynamics (MD) and Monte Carlo (MC) simulations are valuable techniques for studying the dynamic behavior, conformational landscape, and thermodynamic properties of molecules. These methods rely on a set of mathematical functions and parameters known as a force field to calculate the potential energy of a system of atoms. arxiv.org A force field is a critical component that dictates the accuracy of the simulation. arxiv.org

Standard, general-purpose force fields (e.g., AMBER, CHARMM, OPLS) often lack accurate parameters for metal ions and their specific coordination environments, especially for less common elements like beryllium. Therefore, for meaningful molecular simulations of beryllium β-diketonates, including this compound, the development of a specific and well-validated force field is essential.

The development process typically involves:

Defining the functional form: This includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

Parameterization: This is the most critical step, where parameters for the functional forms are derived. High-level quantum mechanics (QM) calculations, typically using DFT, are performed on the molecule of interest (or representative fragments) to obtain reference data. This data includes optimized geometries, vibrational frequencies (from Hessian matrices), and the electrostatic potential for deriving partial atomic charges. arxiv.org

Validation: The newly developed force field is tested by running simulations and comparing the results against experimental data or the original QM data. Properties like structural parameters, density, and heats of vaporization are used for validation.

For beryllium trifluoroacetylacetonate, a dedicated force field would require the parameterization of the terms outlined in the table below. The lack of readily available parameters for such specialized organometallic complexes often necessitates their development on a per-project basis, and researchers may publish requests for such parameters. researchgate.net

| Interaction Type | Parameters to be Determined | Typical QM Data Source |

| Bonded | ||

| Be-O Stretch | Equilibrium distance (req), Force constant (kb) | Geometry optimization, Vibrational analysis |

| C-O, C-C, C-F Stretch | Equilibrium distance (req), Force constant (kb) | Geometry optimization, Vibrational analysis |

| O-Be-O Bend | Equilibrium angle (θeq), Force constant (kθ) | Geometry optimization, Vibrational analysis |

| Dihedrals (e.g., O-C-C-C) | Barrier height, Periodicity, Phase angle | Torsional energy profile scans |

| Non-Bonded | ||

| Electrostatics | Partial atomic charges (q) | Electrostatic potential (ESP) fitting |

| van der Waals | Lennard-Jones parameters (σ, ε) | Fitting to experimental data (e.g., density) or QM interaction energies |

The development of a robust force field for beryllium trifluoroacetylacetonate and other beryllium β-diketonates would enable large-scale simulations to explore their behavior in different environments, such as in solution or at interfaces, providing insights beyond the scope of static QM calculations.

Research Applications and Advanced Material Precursor Development

Precursor for Thin Film Deposition Techniques

The molecular structure of beryllium trifluoroacetylacetonate hydrate (B1144303) makes it a candidate for use as a precursor in thin film deposition, a critical process in the manufacturing of electronics and optical coatings.

While direct studies on beryllium trifluoroacetylacetonate hydrate in Chemical Vapor Deposition (CVD) are not extensively documented, related beryllium compounds like beryllium acetylacetonate (B107027) are recognized as CVD precursors. strem.com CVD involves the sublimation and subsequent decomposition of a precursor chemical onto a substrate to create a high-purity, high-performance thin film. The fluorination in the trifluoroacetylacetonate ligand could potentially lower the decomposition temperature and enhance the volatility compared to its non-fluorinated counterpart, which is a desirable characteristic for a CVD precursor. This could enable the deposition of beryllium-containing thin films, such as beryllium oxide (BeO), at lower temperatures, which is advantageous for temperature-sensitive substrates.

Atomic Layer Deposition (ALD) is a more refined thin film deposition technique that allows for atomic-scale thickness control. Metal β-diketonates are a class of compounds often explored as ALD precursors. strem.com The self-limiting, sequential nature of ALD reactions requires precursors with specific reactivity and thermal stability. The potential for this compound in ALD would stem from its anticipated volatility and reactivity with a co-reactant, such as water or ozone, to deposit uniform, conformal beryllium-containing films. Research into similar compounds suggests that it could be a viable candidate for the ALD of materials like beryllium oxide, which is of interest for its high thermal conductivity and dielectric properties.

Role in Catalysis and Organic Synthetic Reactions

The application of beryllium compounds in catalysis is an area of academic interest, although less developed than that of other metals. The unique electronic properties of beryllium could lead to novel catalytic activities.

There is a lack of specific reports on the use of this compound as a catalyst precursor. However, the broader class of metal acetylacetonates (B15086760) is widely used to generate active catalysts for various organic reactions. It is plausible that this compound could be investigated as a precursor for generating beryllium-based catalysts for reactions such as polymerizations, hydrogenations, or Lewis acid-catalyzed transformations. The trifluoromethyl groups could influence the Lewis acidity of the beryllium center, potentially tuning the catalytic activity and selectivity.

Detailed mechanistic studies of beryllium-mediated catalytic cycles involving this compound are not currently available in the scientific literature. Understanding such mechanisms would require in-depth kinetic and spectroscopic studies to identify reaction intermediates and transition states. Research in this area would contribute to the fundamental understanding of beryllium's catalytic behavior and could pave the way for the rational design of new beryllium catalysts.

Synthesis of Novel Materials via this compound Precursors

Fabrication of Carbon Nanostructures

The synthesis of carbon nanostructures, such as carbon nanotubes and graphene, often involves the use of metal-containing catalysts. While not a conventional catalyst for carbon nanotube growth, beryllium-containing compounds could theoretically be explored for their role in modifying the properties of these nanostructures. This compound could serve as a source for introducing beryllium atoms into a carbon matrix.

The introduction of beryllium could potentially create p-type doping in the carbon lattice, altering its electronic properties. Furthermore, the decomposition of this precursor on a substrate could lead to the formation of beryllium oxide nanoparticles. These nanoparticles could then act as catalyst supports for the growth of carbon nanotubes, influencing their diameter and chirality. The fluorinated nature of the ligand might also play a role in the etching or growth process during chemical vapor deposition, potentially leading to novel carbon morphologies.

Table 1: Potential Roles of this compound in Carbon Nanostructure Fabrication

| Potential Role | Description | Underlying Principle |

|---|---|---|

| Doping Agent | Introduction of beryllium atoms into the carbon lattice. | Alteration of electronic band structure. |

| Catalyst Support | Formation of BeO nanoparticles for catalytic growth. | Metal oxides can serve as substrates for nanotube growth. |

Further research would be necessary to validate these potential applications and to understand the precise influence of this precursor on the synthesis of carbon nanostructures.

Development of Advanced Functional Oxide Films (e.g., Electrochromic)

Beryllium oxide (BeO), also known as beryllia, is an advanced functional oxide with a unique combination of high thermal conductivity and excellent electrical insulation. americanberyllia.comwikipedia.org It also possesses a wide bandgap, making it transparent to a broad range of the electromagnetic spectrum. americanberyllia.comwikipedia.org These properties make BeO a material of interest for various applications, including as a component in optical and electronic devices.

This compound can be considered a precursor for the deposition of beryllium oxide thin films via techniques like chemical vapor deposition (CVD) or sol-gel processing. researchgate.netresearchgate.net In a typical CVD process, the precursor would be vaporized and introduced into a reaction chamber where it decomposes on a heated substrate to form a BeO film. stanford.edu The trifluoroacetylacetonate ligand is advantageous in this context due to its potential to enhance the precursor's volatility. google.com

While beryllium oxide itself is not electrochromic, it could be used as a transparent conductive oxide layer or a dielectric layer in more complex electrochromic devices. Its stability and insulating properties could be beneficial in such multilayer structures. For instance, a thin film of BeO could serve as an ion-conducting layer or a protective coating for an electrochromic material. The synthesis of BeO films from a precursor like this compound would allow for precise control over the film's thickness and morphology, which is crucial for optical applications.

Table 2: Properties of Beryllium Oxide Relevant to Functional Films

| Property | Value/Description | Relevance |

|---|---|---|

| Thermal Conductivity | ~300 W/mK at room temperature | Heat dissipation in electronic devices. |

| Electrical Resistivity | High, an excellent insulator | Use as a dielectric layer. wikipedia.org |

| Bandgap | ~10.6 eV | Optical transparency. wikipedia.org |

The development of BeO films from this precursor could also be relevant in the context of creating composite materials. For example, doping BeO with other elements during the CVD process could tailor its optical and electrical properties for specific applications. Research in this area would involve optimizing the deposition parameters, such as temperature and pressure, to achieve high-quality crystalline BeO films.

Q & A

How can researchers synthesize high-purity beryllium trifluoroacetylacetonate hydrate while mitigating beryllium toxicity risks?

Methodological Answer:

Synthesis involves reacting beryllium salts (e.g., BeCl₂) with trifluoroacetylacetone (Htfac) under anhydrous conditions, followed by hydration. Key steps include:

- Conducting reactions in a Schlenk line or glovebox to exclude moisture and oxygen, preventing side reactions .

- Using ligand exchange chromatography to purify the product, as Be²⁺ tends to form stable complexes with β-diketonates .

- Recrystallization from dry organic solvents (e.g., toluene) to isolate the hydrate form.

Safety Protocols: - Employ double-walled containment for beryllium handling due to its acute toxicity (OSHA Class 4) .

- Use PPE (gloves, goggles, respirators) and conduct work in fume hoods with HEPA filtration .

What advanced analytical techniques resolve interference from decomposition products during chromatographic quantification of this compound?

Methodological Answer:

Interference peaks (e.g., from chelating reagent breakdown) can be mitigated by:

- Temperature Optimization: Lowering column temperature to 10–15°C improves peak separation, as demonstrated in gas chromatography (GC) studies .

- Alternative Detection Methods: Use high-resolution mass spectrometry (HRMS) or NMR to distinguish the target compound from byproducts.

- Pre-column Derivatization: Introduce stabilizing ligands (e.g., EDTA) to suppress decomposition during sample preparation .

How does the hydrate structure influence thermal stability in this compound?

Methodological Answer:

The hydrate’s stability is assessed via:

- Thermogravimetric Analysis (TGA): Quantify water loss at 50–150°C, correlating with hydration state .

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., hydrate → anhydrous form) at controlled heating rates .

- In Situ XRD: Monitor structural changes under varying humidity to determine critical hydration/dehydration thresholds .

What experimental parameters optimize this compound as a precursor for MOCVD of beryllium-containing thin films?

Methodological Answer:

Key parameters include:

- Sublimation Temperature: Sublimate at 70–100°C under vacuum (0.05 mmHg) to avoid premature decomposition .

- Carrier Gas Composition: Use inert gases (Ar or N₂) to transport vaporized precursor to the deposition chamber.

- Substrate Compatibility: Test reactivity with substrates (e.g., Si, SiO₂) under CVD conditions (200–400°C) to assess film adhesion and purity .

How should researchers address contradictory reports on the hygroscopicity and shelf-life of this compound?

Methodological Answer:

Discrepancies arise from varying storage conditions. Resolve via:

- Controlled Aging Studies: Store samples under dry N₂ vs. ambient air, monitoring hydration via FT-IR (O-H stretching at 3400 cm⁻¹) .

- Karl Fischer Titration: Quantify water content over time to establish degradation kinetics .

- Replicate Experiments: Validate stability claims using identical synthesis and storage protocols .

What crystallographic techniques characterize the coordination geometry of beryllium in trifluoroacetylacetonate hydrate complexes?

Methodological Answer:

- Single-Crystal XRD: Resolve Be–O bond lengths (typically 1.6–1.8 Å) and ligand arrangement in the coordination sphere .

- EXAFS Spectroscopy: Probe local Be environments in amorphous or polycrystalline samples .

- Solid-State NMR: Use ⁹Be NMR to study symmetry and dynamic behavior in the solid state .

How can researchers safely dispose of waste containing this compound?

Methodological Answer:

- Neutralization: React with dilute HCl to convert Be complexes into soluble Be²⁺, followed by precipitation as Be(OH)₂ at pH 8–9 .

- Encapsulation: Stabilize waste in epoxy resin or cement for landfill disposal .

- Regulatory Compliance: Follow OSHA 29 CFR 1910.1200 and EPA guidelines for hazardous metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.